Cas no 83834-10-0 (3,7-Dibromodibenzob,dthiophene)

3,7-Dibromodibenzob,dthiophene is a brominated derivative of dibenzothiophene, primarily utilized as a key intermediate in organic synthesis and materials science. Its dibromo substitution at the 3,7-positions enhances reactivity, making it valuable for cross-coupling reactions such as Suzuki or Stille couplings, which are critical in constructing conjugated systems for optoelectronic applications. This compound is particularly relevant in the development of organic semiconductors, OLEDs, and photovoltaic materials due to its electron-deficient aromatic core and structural rigidity. High purity and consistent bromination ensure reliable performance in polymerization and small-molecule synthesis. Its stability under standard conditions further facilitates handling and storage in research and industrial settings.
3,7-Dibromodibenzob,dthiophene structure
83834-10-0 structure
Product Name:3,7-Dibromodibenzob,dthiophene
CAS No:83834-10-0
MF:C12H6Br2S
MW:342.049040317535
MDL:MFCD01027447
CID:1036531
PubChem ID:253660259
Update Time:2025-06-10

3,7-Dibromodibenzob,dthiophene Chemical and Physical Properties

Names and Identifiers

    • 3,7-Dibromodibenzo[b,d]thiophene
    • 3,7-dibromodibenzothiophene
    • 3,7-dibromodibromodibenzo[b,d]thiophene
    • 3,7-Dibromo-dibenzothiophene
    • 3,7-dibromobenzo[b]benzo[b]thiophene
    • AK117811
    • Dibenzothiophene, 3,7-dibromo-
    • KMNBVODPWIFUSS-UHFFFAOYSA-N
    • 2904AC
    • ST013763
    • AB0069908
    • ST2404667
    • AX8243805
    • D4274
    • 3,7-Dibromodibenzothiophene (ACI)
    • AKOS000583305
    • YSCH0188
    • CS-0155766
    • DTXSID20355504
    • AG-690/12766104
    • MFCD01027447
    • 83834-10-0
    • 5,11-DIBROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • DB-365768
    • SY056206
    • AS-59023
    • SCHEMBL205544
    • 3,7-Dibromodibenzob,dthiophene
    • MDL: MFCD01027447
    • Inchi: 1S/C12H6Br2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H
    • InChI Key: KMNBVODPWIFUSS-UHFFFAOYSA-N
    • SMILES: BrC1C=C2SC3C(C2=CC=1)=CC=C(Br)C=3

Computed Properties

  • Exact Mass: 339.85600
  • Monoisotopic Mass: 339.85570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 28.2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.905±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 175.0 to 179.0 deg-C
  • Boiling Point: 436.5±25.0 °C at 760 mmHg
  • Flash Point: 217.8±23.2 °C
  • Solubility: Insuluble (6.5E-5 g/L) (25 ºC),
  • PSA: 28.24000
  • LogP: 5.57950

3,7-Dibromodibenzob,dthiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,7-Dibromodibenzob,dthiophene Pricemore >>

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3,7-Dibromodibenzob,dthiophene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  15 h, 140 °C
Reference
Edge-Decorated Polycyclic Aromatic Hydrocarbons by an Oxidative Coupling Approach
Gilmartin, Philip ; et al, Chemistry - A European Journal, 2023, 29(10),

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ;  4 h, reflux
2.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid Solvents: Acetic acid ;  2 h, 0 °C; 12 h, rt
2.2 Reagents: Water
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; rt → reflux; 3 h, reflux; reflux → 0 °C
3.2 Reagents: Water ;  0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Colour tunability by optically induced electron transfer in diarylamine-dibenzothiophene derivatives
Ruighi, Francesco; et al, Dyes and Pigments, 2023, 219,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Potassium thiocyanate ,  Sodium nitrite ,  Iron chloride (FeCl3) Solvents: Water ;  0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Disodium sulfide Solvents: Ethanol ,  Water ;  overnight, reflux; cooled
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  12 h, 140 °C
Reference
Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis
Zhang, Tao; et al, Organic Letters, 2018, 20(17), 5439-5443

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium nitrite Solvents: Water
2.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide
2.4 Solvents: Water
Reference
Synthesis and anti-Pneumocystis carinii pneumonia activity of novel dicationic dibenzothiophenes and orally active prodrugs
Patrick, Donald A.; et al, European Journal of Medicinal Chemistry, 1999, 34, 575-583

Production Method 5

Reaction Conditions
1.1 -
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Anodic oxidation of sulfur-bridged hexamethoxybiphenyl compounds: isolation of a stable mixed-valence salt of 2,3,4,6,7,8-hexamethoxydibenzo[bc,fg][1,4]dithiapentalene
Cariou, Michel; et al, New Journal of Chemistry, 1996, 20(10), 1031-1039

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  reflux; 6 h, reflux
1.2 Reagents: Water ;  heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Dipolar Stabilization of Emissive Singlet Charge Transfer Excited States in Polyfluorene Copolymers
Dias, Fernando B.; et al, Journal of Physical Chemistry B, 2008, 112(21), 6557-6566

Production Method 7

Reaction Conditions
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  12 h, 140 °C
Reference
Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis
Zhang, Tao; et al, Organic Letters, 2018, 20(17), 5439-5443

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide
1.4 Solvents: Water
Reference
Synthesis and anti-Pneumocystis carinii pneumonia activity of novel dicationic dibenzothiophenes and orally active prodrugs
Patrick, Donald A.; et al, European Journal of Medicinal Chemistry, 1999, 34, 575-583

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  0 °C; 0 °C → rt; overnight, rt
Reference
Synthesis and nonlinear optical properties of a new A-π-A two-photon compound utilizing dibenzothiophene as center
Zhang, Xian; et al, Chinese Journal of Chemistry, 2007, 25(12), 1883-1886

Production Method 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid Solvents: Acetic acid ;  2 h, 0 °C; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; rt → reflux; 3 h, reflux; reflux → 0 °C
2.2 Reagents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Colour tunability by optically induced electron transfer in diarylamine-dibenzothiophene derivatives
Ruighi, Francesco; et al, Dyes and Pigments, 2023, 219,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium thiocyanate ,  Iron chloride (FeCl3) Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Disodium sulfide Solvents: Ethanol ,  Water ;  24 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  15 h, 140 °C
Reference
Edge-Decorated Polycyclic Aromatic Hydrocarbons by an Oxidative Coupling Approach
Gilmartin, Philip ; et al, Chemistry - A European Journal, 2023, 29(10),

Production Method 12

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  17 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 1 h, 0 °C
2.2 Reagents: Potassium thiocyanate ,  Iron chloride (FeCl3) Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C; 16 h, 0 °C → rt
2.3 Reagents: Disodium sulfide Solvents: Ethanol ,  Water ;  24 h, reflux; reflux → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
3.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  15 h, 140 °C
Reference
Edge-Decorated Polycyclic Aromatic Hydrocarbons by an Oxidative Coupling Approach
Gilmartin, Philip ; et al, Chemistry - A European Journal, 2023, 29(10),

Production Method 13

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
2.2 Reagents: Potassium thiocyanate ,  Sodium nitrite ,  Iron chloride (FeCl3) Solvents: Water ;  0 °C; overnight, 0 °C → rt
2.3 Reagents: Water ;  rt
2.4 Reagents: Disodium sulfide Solvents: Ethanol ,  Water ;  overnight, reflux; cooled
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  12 h, 140 °C
Reference
Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis
Zhang, Tao; et al, Organic Letters, 2018, 20(17), 5439-5443

3,7-Dibromodibenzob,dthiophene Raw materials

3,7-Dibromodibenzob,dthiophene Preparation Products

3,7-Dibromodibenzob,dthiophene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:83834-10-0)3,7-Dibromodibenzo[b,d]thiophene
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Amadis Chemical Company Limited
Gold Member
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(CAS:83834-10-0)3,7-Dibromodibenzob,dthiophene
Order Number:A864207
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):538.0
Email:sales@amadischem.com

3,7-Dibromodibenzob,dthiophene Related Literature

Additional information on 3,7-Dibromodibenzob,dthiophene

Recent Advances in the Study of 3,7-Dibromodibenzob,dthiophene (CAS: 83834-10-0) in Chemical and Biomedical Research

3,7-Dibromodibenzob,dthiophene (CAS: 83834-10-0) is a dibenzothiophene derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceuticals, materials science, and organic electronics. This research briefing aims to provide an overview of the latest advancements in the study of this compound, focusing on its synthesis, characterization, and emerging applications in biomedical research.

Recent studies have highlighted the versatility of 3,7-Dibromodibenzob,dthiophene as a building block for the development of novel organic semiconductors and optoelectronic materials. Its rigid, planar structure and bromine substituents make it an excellent candidate for cross-coupling reactions, enabling the synthesis of complex conjugated systems. In a 2023 study published in the Journal of Materials Chemistry C, researchers demonstrated the use of this compound in the fabrication of high-performance organic field-effect transistors (OFETs) with enhanced charge carrier mobility.

In the biomedical field, 3,7-Dibromodibenzob,dthiophene has shown promise as a scaffold for drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of derivatives with potent inhibitory activity against specific kinase targets involved in cancer progression. The bromine atoms at the 3 and 7 positions provide convenient handles for further functionalization, allowing researchers to fine-tune the pharmacological properties of these compounds.

Recent advances in synthetic methodologies have also improved access to 3,7-Dibromodibenzob,dthiophene. A 2023 paper in Organic Process Research & Development described a scalable, high-yield synthesis route that addresses previous challenges in purification and yield. This development is particularly significant for industrial applications where large quantities of the compound are required.

The compound's photophysical properties have also been extensively characterized in recent studies. Time-resolved fluorescence spectroscopy and quantum chemical calculations have provided insights into its excited-state dynamics, which are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These findings were published in a 2023 issue of Physical Chemistry Chemical Physics.

Looking forward, researchers are exploring the potential of 3,7-Dibromodibenzob,dthiophene in emerging areas such as bioimaging and theranostics. Preliminary studies suggest that appropriately functionalized derivatives may serve as fluorescent probes for cellular imaging or as components of drug delivery systems. However, further research is needed to fully evaluate these applications and address potential toxicity concerns.

In conclusion, 3,7-Dibromodibenzob,dthiophene (CAS: 83834-10-0) continues to be a compound of significant interest across multiple disciplines. Its unique structural features and versatile chemistry make it a valuable tool for materials science and drug discovery. Ongoing research is expected to uncover new applications and optimize existing ones, particularly in the development of advanced materials and targeted therapeutics.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:83834-10-0)3,7-Dibromodibenzo[b,d]thiophene
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Quantity:200kg
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Amadis Chemical Company Limited
(CAS:83834-10-0)3,7-Dibromodibenzob,dthiophene
A864207
Purity:99%
Quantity:25g
Price ($):538.0
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